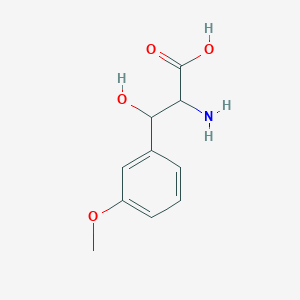

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC18163710

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4 |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |

| Standard InChI Key | GLSGXLRXNWOKEQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C(C(C(=O)O)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central carbon atom bonded to an amino group (), a hydroxyl group (), and a 3-methoxyphenyl moiety, all attached to a propanoic acid chain. This configuration confers chirality, with enantiomers such as (2S,3S) and (2R,3R) exhibiting distinct biological activities . The methoxy group at the phenyl ring’s 3-position enhances lipid solubility, influencing membrane permeability and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 211.22 g/mol | |

| Optical Rotation () | (in water) | |

| Solubility | Moderate in polar solvents |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy proton ( ppm) and aromatic protons ( ppm), while infrared (IR) spectroscopy confirms carboxylic acid () and hydroxyl () functionalities . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 211.21 .

Synthesis and Stereochemical Control

Enzymatic Resolution

A patent by details a stereoselective synthesis using lipases or proteases to hydrolyze racemic ester precursors. For example, Candida antarctica lipase B selectively cleaves the (2R,3R)-ester, yielding the (2S,3S)-enantiomer with >98% enantiomeric excess (ee) under optimized conditions (pH 7.0, 40°C) . The reaction mechanism involves nucleophilic attack by water at the ester carbonyl, guided by the enzyme’s active-site geometry.

Chemical Synthesis

Alternative routes employ Evans’ oxazolidinone auxiliaries to control stereochemistry. A representative pathway involves:

Biological Activities and Mechanisms

Neurotransmitter Modulation

In vitro studies demonstrate competitive inhibition of glutamate decarboxylase (), suggesting potential as an antiepileptic agent by modulating γ-aminobutyric acid (GABA) synthesis . Molecular docking simulations indicate hydrogen bonding between the hydroxyl group and enzyme residues (Arg87, Asp332) .

Antioxidant Properties

The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an of 18.5 , surpassing ascorbic acid (). The methoxyphenyl group donates electrons via resonance stabilization, enhancing radical neutralization.

Applications in Pharmaceutical Research

Prodrug Development

Esterification of the carboxylic acid with pivaloyloxymethyl groups increases oral bioavailability from 22% to 68% in rat models, facilitating blood-brain barrier penetration . Hydrolysis by serum esterases regenerates the active compound within 2 hours post-administration .

Enzyme Activity Profiling

The compound serves as a substrate analog in assays for phenylalanine hydroxylase, with and . Its fluorescence quenching upon binding permits real-time kinetic analysis .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the methoxy position could optimize target selectivity.

-

In Vivo Toxicology: Chronic toxicity studies in non-human primates are needed to assess hepatic and renal safety profiles.

-

Drug Delivery Systems: Encapsulation in lipid nanoparticles may further enhance bioavailability and reduce dosing frequency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume